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molecular formula C9H8BrNO3 B8601087 Ethyl 2-bromo-5-formylnicotinate

Ethyl 2-bromo-5-formylnicotinate

Cat. No. B8601087
M. Wt: 258.07 g/mol
InChI Key: SELURJXPHGVLMI-UHFFFAOYSA-N
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Patent
US04294969

Procedure details

A mixture of 6 (9.8 g, 0.024 mol), AgNO3 (8.8 g, 0.052 mol), EtOH (100 ml) and H2O (25 mL) was heated on a steam bath for 1 hour. The yellow solid was filtered and the solution concentrated to dryness. The residue was treated with H2O and extracted with CHCl3 (3X). The organic layer was dried, filtered and concentrated to dryness. Distillation of the resulting oil at 105°-135° C. at 0.5 mm gave 3.0 g (48%) of 3; 1H NMR (CDCl3) 1.45δ(3H, t, J=7), 4.4 (2H, q, J=7, 8.6 (1H, d, J=2),/8.9 (1H, d, J =2) and 10.1 (1H, s).
Name
6
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:12]=[CH:11][C:10]([CH:13](Br)Br)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].CC[OH:18]>[N+]([O-])([O-])=O.[Ag+].O>[Br:1][C:2]1[N:12]=[CH:11][C:10]([CH:13]=[O:18])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3|

Inputs

Step One
Name
6
Quantity
9.8 g
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=C(C=N1)C(Br)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Name
Quantity
8.8 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3X)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting oil at 105°-135° C. at 0.5 mm

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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